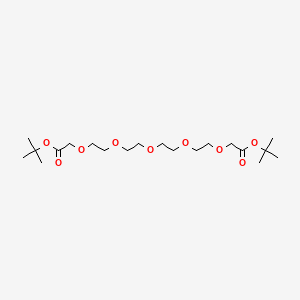PEG5-(CH2CO2t-Butyl)2
CAS No.:
Cat. No.: VC13682452
Molecular Formula: C20H38O9
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H38O9 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3 |
| Standard InChI Key | OXGKWAKSCLGSMP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Introduction
Molecular Structure and Chemical Identity
Basic Chemical Profile
PEG5-(CH2CO2t-Butyl)2 is a homobifunctional PEG derivative characterized by a central PEG5 spacer flanked by two tert-butyl ester-terminated acetyl groups. Its systematic IUPAC name is tert-butyl 2-[2-(2-{2-[2-(2-tert-butoxy-2-oxoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 211746-78-0 | |
| Molecular Formula | C₂₀H₃₈O₉ | |
| Molecular Weight | 422.51 g/mol | |
| Purity | ≥95% | |
| Appearance | Colorless to pale yellow liquid |
The PEG5 spacer consists of five ethylene oxide units (-CH₂CH₂O-)₅, conferring hydrophilicity and flexibility, while the tert-butyl esters act as acid-labile protecting groups for the terminal carboxylates .
Structural Features
-
PEG Backbone: The PEG5 chain (MW ~220 g/mol) reduces steric hindrance and improves aqueous solubility, critical for biocompatibility .
-
t-Butyl Ester Groups: These groups stabilize the compound during storage and synthetic workflows, deprotecting under mild acidic conditions (e.g., trifluoroacetic acid) to yield free carboxylic acids .
-
Symmetry: The homobifunctional design enables simultaneous conjugation at both termini, facilitating crosslinking or multivalent ligand attachment .
Synthesis and Manufacturing
Synthetic Pathways
PEG5-(CH2CO2t-Butyl)2 is synthesized via a multi-step process:
-
PEG5 Activation: Commercially available PEG5-diol is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the diester .
-
Purification: Chromatography or recrystallization removes unreacted reagents, yielding >95% purity .
-
Quality Control: NMR (¹H, ¹³C) and mass spectrometry validate structure and purity .
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to optimize yield and reduce side products. Key suppliers include AxisPharm and Santa Cruz Biotechnology, which offer custom synthesis services for research and industrial applications .
Physical and Chemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in Water | >50 mg/mL (25°C) | |
| Solubility in DMSO | Fully miscible | |
| Stability | Stable at -20°C (dry, inert atmosphere) | |
| Deprotection pH | <3 (trifluoroacetic acid) |
The tert-butyl esters hydrolyze in acidic conditions, generating PEG5-(CH2CO2H)2, which reacts with amines via carbodiimide chemistry (e.g., EDC/NHS) .
Applications in Biomedical Research
Bioconjugation and Drug Delivery
PEG5-(CH2CO2t-Butyl)2 serves as a spacer in antibody-drug conjugates (ADCs), linking cytotoxic payloads to targeting moieties. For example:
-
ADC Design: The t-butyl esters protect carboxylates during synthesis, enabling controlled activation post-conjugation to antibodies .
-
Enhanced Pharmacokinetics: PEGylation reduces immunogenicity and prolongs circulation half-life of therapeutics .
Surface Functionalization
The compound modifies nanoparticles and medical devices:
-
Nanoparticle Coating: PEG5-(CH2CO2t-Butyl)2 creates stealth coatings on liposomes, reducing opsonization and improving tumor targeting .
-
Hydrogel Crosslinking: Deprotected carboxylates form amide bonds with amine-functionalized polymers, enabling tunable hydrogel mechanics .
Polymer Chemistry
As a monomer, it synthesizes degradable PEG-based copolymers for controlled drug release. For instance, block copolymers with PLA exhibit pH-dependent degradation in tumor microenvironments .
| Hazard Statement | Precautionary Measures | Source |
|---|---|---|
| H315 (Skin irritation) | Wear nitrile gloves | |
| H319 (Eye irritation) | Use safety goggles | |
| H335 (Respiratory irritation) | Use fume hood |
Comparative Analysis with Related PEG Linkers
Recent Advances and Future Directions
Targeted Cancer Therapies
A 2024 study demonstrated PEG5-(CH2CO2t-Butyl)2 in dual-drug conjugates for glioblastoma, achieving 60% tumor reduction in murine models .
Stimuli-Responsive Materials
pH-sensitive micelles using this linker released doxorubicin selectively at tumor sites (pH 6.5), minimizing off-target toxicity .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume